molecular formula C19H34INO2 B14647856 N,N,N-Triethyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyloxy)ethanaminium iodide CAS No. 54099-17-1

N,N,N-Triethyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyloxy)ethanaminium iodide

Cat. No.: B14647856
CAS No.: 54099-17-1
M. Wt: 435.4 g/mol
InChI Key: GDAWBMHHLKYGJY-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyloxy)ethanaminium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclo[3.3.1.13,7]decane core, which is a highly stable and rigid structure, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide typically involves multiple steps:

  • Formation of the Tricyclo[3.3.1.13,7]decane Core : This can be achieved through a series of cycloaddition reactions, starting from simpler hydrocarbons.
  • Attachment of the Ethanaminium Group : The ethanaminium group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the tricyclo[3.3.1.13,7]decane core is replaced by the ethanaminium moiety.
  • Iodination : The final step involves the introduction of the iodide ion, typically through a reaction with an iodinating agent such as iodine or hydroiodic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
  • Substitution : The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
  • Reduction : Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
  • Substitution : Sodium iodide (NaI), potassium iodide (KI)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a biochemical probe due to its unique structure.
  • Medicine : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry : Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide involves its interaction with specific molecular targets. The rigid tricyclo[3.3.1.13,7]decane core allows for precise binding to target molecules, potentially disrupting their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds:

  • Tricyclo[3.3.1.13,7]decane, 2-ethyl-
  • Tricyclo[3.3.1.13,7]decane, 2-bromo-

Uniqueness: N,N,N-Triethyl-2-(tricyclo(3.3.1.13,7)dec-1-ylcarbonyloxy)ethanaminium iodide stands out due to its unique combination of a tricyclo[3.3.1.13,7]decane core and an ethanaminium group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54099-17-1

Molecular Formula

C19H34INO2

Molecular Weight

435.4 g/mol

IUPAC Name

2-(adamantane-1-carbonyloxy)ethyl-triethylazanium;iodide

InChI

InChI=1S/C19H34NO2.HI/c1-4-20(5-2,6-3)7-8-22-18(21)19-12-15-9-16(13-19)11-17(10-15)14-19;/h15-17H,4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

GDAWBMHHLKYGJY-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C12CC3CC(C1)CC(C3)C2.[I-]

Origin of Product

United States

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